molecular formula C21H40O5 B13860982 dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

Cat. No.: B13860982
M. Wt: 372.5 g/mol
InChI Key: DWRKFDWTGLFJJU-UHFFFAOYSA-N
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Description

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.55 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The preparation of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. The process includes a substitution reaction to obtain 2,2-dimethyl-6-halogenated hexanenitrile, followed by further substitution, hydrolysis, acidification, and decarboxylation to produce 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. This intermediate is then reduced using a boron reducing agent, followed by hydrolysis and acidification to yield the target product .

Chemical Reactions Analysis

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can be compared with similar compounds such as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the dimethyl ester groups in this compound makes it unique and influences its chemical behavior and applications .

Similar Compounds

  • 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
  • Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
  • Bempedoic acid

Properties

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

InChI

InChI=1S/C21H40O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h17,22H,7-16H2,1-6H3

InChI Key

DWRKFDWTGLFJJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)OC)O)C(=O)OC

Origin of Product

United States

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